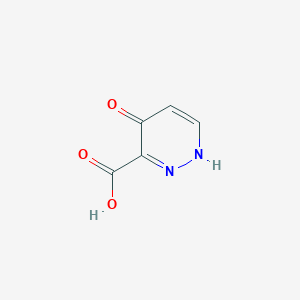![molecular formula C14H19BF2O3 B6260464 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1443377-56-7](/img/no-structure.png)
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DMDM, is a synthetic dioxaborolane compound that has been used in a variety of scientific research applications. Its unique structure and properties make it an attractive molecule for a wide range of applications, from drug discovery to materials science.
Aplicaciones Científicas De Investigación
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a ligand in transition metal complexes, and as a reagent in peptide synthesis. It has also been used as a building block in the synthesis of more complex molecules, such as polymers and dendrimers. In addition, 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a fluorescent probe for monitoring biological processes, such as protein folding and enzyme activity.
Mecanismo De Acción
The mechanism of action of 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. However, it is believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. It is thought that the difluoromethyl group on the molecule allows it to act as a Lewis acid, which then allows it to interact with other molecules and catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not yet fully understood. However, it has been shown to have some effects on the body, including an increase in the production of certain enzymes, a decrease in the activity of certain enzymes, and an increase in the levels of certain hormones. It has also been shown to have some effects on the metabolism of carbohydrates and lipids, as well as on the production of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments is its unique structure and properties, which make it an attractive molecule for a wide range of applications. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments. It is not as stable as some other compounds, and it can be difficult to purify. In addition, it is relatively expensive compared to other compounds.
Direcciones Futuras
There are several potential future directions for 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane research. One potential direction is to explore its use as a catalyst for more complex reactions, such as those involving polymers and dendrimers. Another potential direction is to investigate its use as a fluorescent probe for monitoring biological processes, such as protein folding and enzyme activity. Additionally, further research could be done to explore its effects on the metabolism of carbohydrates and lipids, as well as on the production of certain proteins. Finally, further research could be done to explore its potential use in drug discovery and materials science.
Métodos De Síntesis
The synthesis of 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be accomplished in a two-step process. First, the starting material, 4-difluoromethyl-2-methoxyphenyl boronic acid, is reacted with an alkylating agent such as ethyl iodide to form 4-difluoromethyl-2-methoxyphenyl boronate ester. This ester is then reacted with tetramethyl-1,3,2-dioxaborolane, which yields the desired product, 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2-methoxy-4-(difluoromethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-methoxy-4-(difluoromethyl)phenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-4-(difluoromethyl)phenylboronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as toluene or THF.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 or PdCl2(PPh3)2 to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid material.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
1443377-56-7 |
Nombre del producto |
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Fórmula molecular |
C14H19BF2O3 |
Peso molecular |
284.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



